molecular formula C11H18ClN B3026617 (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 1032114-81-0

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B3026617
CAS No.: 1032114-81-0
M. Wt: 199.72
InChI Key: IBRGHVMFMQNILO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS: 1032114-81-0) is a chiral amine derivative with a 2,4-dimethylphenyl substituent attached to a propane backbone. Its molecular formula is C₁₁H₁₈ClN, and it has a molecular weight of 199.72 g/mol . The compound’s stereochemistry (S-configuration) and substitution pattern on the aromatic ring influence its physicochemical and pharmacological properties. It is often used in research as a building block for synthesizing more complex molecules, particularly in medicinal chemistry .

Properties

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)7-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRGHVMFMQNILO-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704188
Record name (1S)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032114-81-0
Record name (1S)-1-(2,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine through reductive amination. This involves the reaction of 2,4-dimethylbenzaldehyde with a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or enzymes to directly produce the desired enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Biological Activities

This compound exhibits notable biological activities, including:

  • Neurotransmitter Modulation : It has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
  • Antidepressant Effects : Research indicates potential antidepressant properties, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have investigated the applications of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride:

  • Pharmaceutical Development : A study explored its efficacy as a lead compound for developing new antidepressants. The results indicated that it modulates serotonin pathways effectively, suggesting potential therapeutic applications.
  • Pain Management : Research focused on its analgesic properties revealed that it could inhibit pain signaling pathways. This study opens avenues for its use in pain relief formulations.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems demonstrated that it could enhance dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Activity : Methyl groups in the target compound enhance lipophilicity, favoring CNS penetration compared to polar methoxy analogs .
  • Synthetic Utility : The compound’s enantiomeric purity (S-configuration) makes it valuable for asymmetric synthesis of bioactive molecules .
  • Structure-Activity Relationships (SAR) : Substituent position (e.g., 2,4-dimethyl vs. 3,5-dimethoxy) significantly impacts receptor binding and metabolic stability .

Biological Activity

(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C11H17N·HCl
  • Molecular Weight : 201.72 g/mol
  • Chirality : The presence of a chiral center makes it significant in studies of stereochemistry and enantioselective reactions .

The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological and chemical research.

The biological activity of this compound may involve several mechanisms:

  • Neurotransmitter Modulation : This compound has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies suggest it may enhance the release of these neurotransmitters, contributing to its stimulant effects .
  • Enzyme Interaction : It may interact with specific enzymes or receptors, leading to inhibition or activation of metabolic pathways. This interaction can influence various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Activity Type Description
Neurotransmitter Modulation Potential to enhance dopamine and norepinephrine release
Enzyme Inhibition Possible inhibition of enzymes involved in metabolic processes
Receptor Binding Interaction with specific receptors affecting signal transduction pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : In animal models, the compound demonstrated increased locomotor activity and heightened alertness, suggesting stimulant properties similar to amphetamines .
  • Comparative Analysis with Similar Compounds : A comparative study highlighted its unique properties compared to other amines. For instance, while (R)-1-(2,4-Dichlorophenyl)propan-1-amine exhibited stronger analgesic properties, (S)-1-(2,4-Dimethylphenyl)propan-1-amine showed a broader spectrum of biological activity due to its specific dimethyl substitution pattern on the aromatic ring .
  • Toxicity Assessments : Preliminary toxicity studies indicated that the compound did not exhibit significant cytotoxicity in vitro at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reductive amination of 2,4-dimethylpropiophenone with a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Enantiomeric purity is verified via chiral HPLC using columns like Chiralpak AD-H or OD-H, with mobile phases of hexane:isopropanol (90:10) containing 0.1% diethylamine . Polarimetry ([α]D measurements) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2,4-dimethylphenyl) and amine protons (δ 1.2–1.5 ppm for the propanamine backbone). DEPT-135 distinguishes CH₂ and CH₃ groups.
  • FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹ for amine hydrochloride) and C-N vibrations (1250–1350 cm⁻¹).
  • HRMS : Exact mass validation (e.g., m/z 207.0626 for C₁₁H₁₆ClN⁺) ensures molecular formula accuracy .

Q. How does the 2,4-dimethylphenyl substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methyl groups at the 2- and 4-positions increase electron density on the phenyl ring, reducing electrophilicity at the para position. This steric and electronic profile directs nucleophilic attacks (e.g., SN2) to the less hindered meta position. Reaction optimization may require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptors) often arise from differences in cell lines or assay conditions. To resolve these:

  • Cross-validate using orthogonal assays (e.g., radioligand binding, calcium flux).
  • Control stereochemistry : Ensure enantiopurity, as racemic mixtures can obscure results.
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities to receptor subtypes .

Q. What strategies minimize diastereomer formation during derivatization of the propanamine backbone?

  • Methodological Answer : Diastereomer control requires:

  • Protecting groups : Use Boc or Fmoc to shield the amine during reactions.
  • Low-temperature conditions : Perform alkylations at −20°C to slow racemization.
  • Chiral auxiliaries : Evans oxazolidinones can enforce stereochemistry during acylations .

Q. How do solvent polarity and pH affect the stability of the hydrochloride salt in aqueous solutions?

  • Methodological Answer : Stability studies using HPLC-UV (λ = 254 nm) show:

  • pH 3–5 : Maximum stability due to protonated amine resisting hydrolysis.
  • Polar solvents : Acetonitrile/water (70:30) reduces degradation vs. pure DMSO.
  • Accelerated testing : 40°C/75% RH for 4 weeks predicts shelf-life under standard conditions .

Data Analysis & Experimental Design

Q. What computational tools predict metabolic pathways for this compound in pharmacokinetic studies?

  • Methodological Answer :

  • SwissADME : Predicts CYP450 metabolism (e.g., CYP2D6 oxidation of the propanamine chain).
  • Meteor Nexus : Identifies potential glucuronidation sites at the primary amine.
  • MD Simulations : GROMACS models liver microsome interactions to validate in silico findings .

Q. How can researchers optimize crystallization conditions to obtain single crystals for X-ray diffraction?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with 2:1 ethyl acetate:hexane.
  • Additives : 5% DMSO improves crystal lattice formation.
  • Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal quality .

Contradiction Management

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies (30–70%) often stem from:

  • Catalyst loading : Optimize Ru-BINAP to 2 mol% for cost-efficacy.
  • Purification : Flash chromatography (silica gel, 5% MeOH in DCM) removes byproducts.
  • Moisture control : Use molecular sieves in anhydrous THF to prevent amine hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.